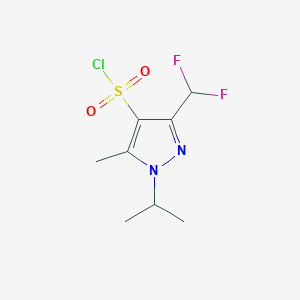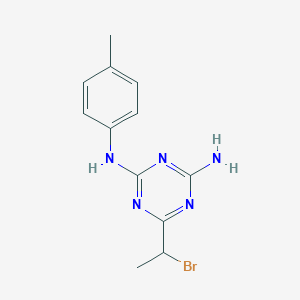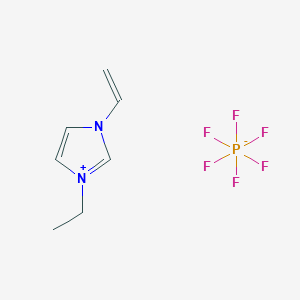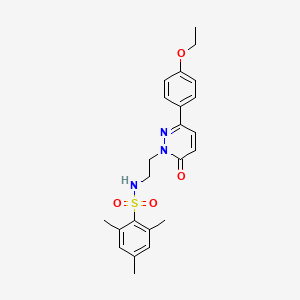
3-(Difluoromethyl)-5-methyl-1-propan-2-ylpyrazole-4-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Difluoromethyl)-5-methyl-1-propan-2-ylpyrazole-4-sulfonyl chloride, also known as DMS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
科学研究应用
3-(Difluoromethyl)-5-methyl-1-propan-2-ylpyrazole-4-sulfonyl chloride has been widely used in scientific research due to its potential applications in various fields. One of the primary applications of 3-(Difluoromethyl)-5-methyl-1-propan-2-ylpyrazole-4-sulfonyl chloride is in the field of medicinal chemistry. 3-(Difluoromethyl)-5-methyl-1-propan-2-ylpyrazole-4-sulfonyl chloride has been shown to have potent inhibitory activity against various enzymes, including carbonic anhydrases, which play a crucial role in various physiological processes.
作用机制
The mechanism of action of 3-(Difluoromethyl)-5-methyl-1-propan-2-ylpyrazole-4-sulfonyl chloride involves the inhibition of enzymes, particularly carbonic anhydrases. 3-(Difluoromethyl)-5-methyl-1-propan-2-ylpyrazole-4-sulfonyl chloride binds to the active site of the enzyme, preventing it from carrying out its catalytic function. This inhibition leads to a decrease in the activity of the enzyme, which can have various physiological effects.
Biochemical and Physiological Effects
3-(Difluoromethyl)-5-methyl-1-propan-2-ylpyrazole-4-sulfonyl chloride has been shown to have various biochemical and physiological effects. Inhibition of carbonic anhydrases by 3-(Difluoromethyl)-5-methyl-1-propan-2-ylpyrazole-4-sulfonyl chloride can lead to a decrease in the production of bicarbonate ions, which are essential for maintaining the pH balance in the body. This decrease in bicarbonate ions can have various physiological effects, including respiratory acidosis.
实验室实验的优点和局限性
One of the primary advantages of using 3-(Difluoromethyl)-5-methyl-1-propan-2-ylpyrazole-4-sulfonyl chloride in lab experiments is its potent inhibitory activity against enzymes. This activity can be used to study the role of enzymes in various physiological processes. However, one of the limitations of using 3-(Difluoromethyl)-5-methyl-1-propan-2-ylpyrazole-4-sulfonyl chloride is its potential toxicity, which can limit its use in certain experiments.
未来方向
There are several future directions for research involving 3-(Difluoromethyl)-5-methyl-1-propan-2-ylpyrazole-4-sulfonyl chloride. One potential area of research is the development of more potent inhibitors of carbonic anhydrases. Another area of research is the study of the physiological effects of 3-(Difluoromethyl)-5-methyl-1-propan-2-ylpyrazole-4-sulfonyl chloride in animal models. Additionally, the potential use of 3-(Difluoromethyl)-5-methyl-1-propan-2-ylpyrazole-4-sulfonyl chloride in the treatment of various diseases, such as cancer, is an area of ongoing research.
Conclusion
In conclusion, 3-(Difluoromethyl)-5-methyl-1-propan-2-ylpyrazole-4-sulfonyl chloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of 3-(Difluoromethyl)-5-methyl-1-propan-2-ylpyrazole-4-sulfonyl chloride involves the reaction of 3-(difluoromethyl)-5-methyl-1H-pyrazole with chlorosulfonic acid. 3-(Difluoromethyl)-5-methyl-1-propan-2-ylpyrazole-4-sulfonyl chloride has potent inhibitory activity against various enzymes, particularly carbonic anhydrases. Inhibition of carbonic anhydrases by 3-(Difluoromethyl)-5-methyl-1-propan-2-ylpyrazole-4-sulfonyl chloride can lead to various physiological effects, including respiratory acidosis. While 3-(Difluoromethyl)-5-methyl-1-propan-2-ylpyrazole-4-sulfonyl chloride has several advantages for use in lab experiments, its potential toxicity is a limitation. Ongoing research involving 3-(Difluoromethyl)-5-methyl-1-propan-2-ylpyrazole-4-sulfonyl chloride includes the development of more potent inhibitors of carbonic anhydrases, the study of the physiological effects of 3-(Difluoromethyl)-5-methyl-1-propan-2-ylpyrazole-4-sulfonyl chloride in animal models, and the potential use of 3-(Difluoromethyl)-5-methyl-1-propan-2-ylpyrazole-4-sulfonyl chloride in the treatment of various diseases.
合成方法
The synthesis method of 3-(Difluoromethyl)-5-methyl-1-propan-2-ylpyrazole-4-sulfonyl chloride involves the reaction of 3-(difluoromethyl)-5-methyl-1H-pyrazole with chlorosulfonic acid in the presence of a catalyst. This reaction results in the formation of 3-(Difluoromethyl)-5-methyl-1-propan-2-ylpyrazole-4-sulfonyl chloride, which is a white crystalline solid with a melting point of 156-158 °C.
属性
IUPAC Name |
3-(difluoromethyl)-5-methyl-1-propan-2-ylpyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClF2N2O2S/c1-4(2)13-5(3)7(16(9,14)15)6(12-13)8(10)11/h4,8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJWMMASCOBYSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C(F)F)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClF2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(R)-1-(4,5-dihydro-1h-benzo[c]azepin-2(3h)-yl)propan-2-amine](/img/structure/B2613139.png)
![N-(furan-2-ylmethyl)-2-[(4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide](/img/structure/B2613140.png)
![N-[2-(2-methoxyphenyl)ethyl]-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide](/img/structure/B2613141.png)
![(Z)-2-Cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2613144.png)

![7-(4-chlorophenyl)-5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2613146.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2613148.png)



![N-(2-phenoxyethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2613154.png)


